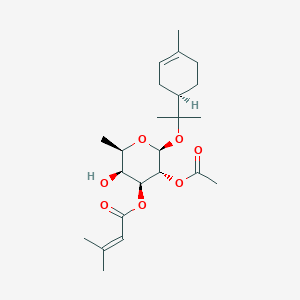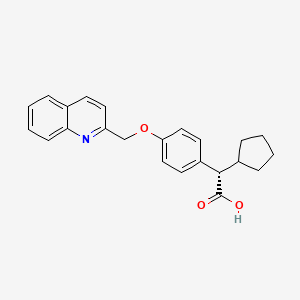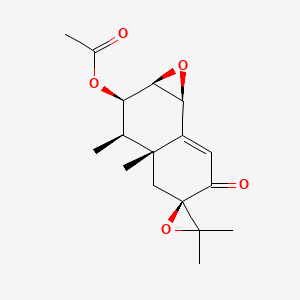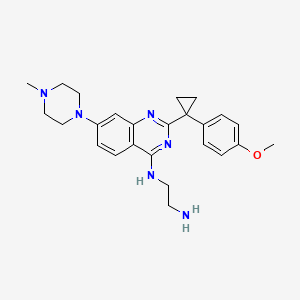
DCAF1 binder 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCAF1 binder 2 is a small molecule ligand that targets the DDB1-CUL4-associated factor 1 (DCAF1), a substrate receptor of the CRL4DCAF1 E3 ubiquitin ligase complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DCAF1 binder 2 involves the use of DNA-encoded library (DEL) technology. This method allows for the identification of small molecule binders to a protein target by screening a large library of compounds. The WDR domain of DCAF1 is used to screen the library, and candidate compounds are identified using similarity search and machine learning . Structure-guided hit optimization is then performed to improve the binding affinity and selectivity of the compound .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using the optimized synthetic routes developed during the research phase. This would include the use of automated synthesis platforms and high-throughput screening techniques to ensure the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: DCAF1 binder 2 primarily undergoes binding interactions with the DCAF1 protein. These interactions are enthalpy-driven and exothermic, with a clear exit vector enabling the development of bifunctional degraders .
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents and conditions, including DNA-encoded libraries, similarity search algorithms, and structure-guided hit optimization . The binding interaction between this compound and DCAF1 is confirmed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Major Products Formed: The major product formed from the synthesis of this compound is the optimized small molecule ligand with high binding affinity and selectivity for the DCAF1 protein .
Applications De Recherche Scientifique
DCAF1 binder 2 has several scientific research applications, particularly in the field of targeted protein degradation. It can be functionalized into efficient PROTACs, which induce the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases . This approach has been used to develop PROTACs targeting various proteins, including BRD9 and Bruton’s tyrosine kinase (BTK), which are involved in cancer and other diseases .
In addition to its applications in targeted protein degradation, this compound is also used in the study of DCAF1 functions in cells and the development of next-generation DCAF1 ligands for cancer therapeutics .
Mécanisme D'action
DCAF1 binder 2 exerts its effects by binding to the WDR domain of the DCAF1 protein, which is a substrate receptor of the CRL4DCAF1 E3 ubiquitin ligase complex . This binding interaction facilitates the ubiquitination and subsequent degradation of target proteins through the ubiquitin-proteasome pathway . The molecular targets and pathways involved in this process include the CRL4DCAF1 E3 ligase complex and the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
DCAF1 binder 2 can be compared with other small molecule ligands that target E3 ubiquitin ligases, such as those targeting cereblon (CRBN) and von Hippel-Lindau (VHL) ligases . Unlike these ligands, this compound is selective for the CRL4DCAF1 E3 ligase complex and can be used to develop PROTACs that overcome resistance to CRBN-based PROTACs . Similar compounds include OICR-8268, which also targets the DCAF1 protein and has been optimized for high binding affinity and selectivity .
Conclusion
This compound is a promising compound with significant potential in the field of targeted protein degradation. Its ability to selectively bind to the DCAF1 protein and facilitate the degradation of target proteins makes it a valuable tool for the development of new therapeutics for cancer and other diseases. Further research and optimization of this compound will likely lead to the development of next-generation DCAF1 ligands and PROTACs with improved efficacy and selectivity.
Propriétés
Formule moléculaire |
C25H32N6O |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
N'-[2-[1-(4-methoxyphenyl)cyclopropyl]-7-(4-methylpiperazin-1-yl)quinazolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C25H32N6O/c1-30-13-15-31(16-14-30)19-5-8-21-22(17-19)28-24(29-23(21)27-12-11-26)25(9-10-25)18-3-6-20(32-2)7-4-18/h3-8,17H,9-16,26H2,1-2H3,(H,27,28,29) |
Clé InChI |
XTLPTSDXAUSHCD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CC4)C5=CC=C(C=C5)OC)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


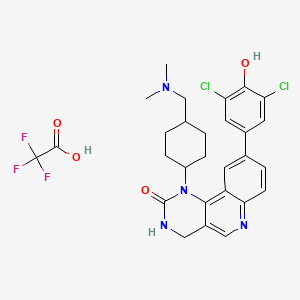
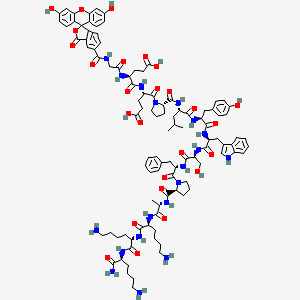
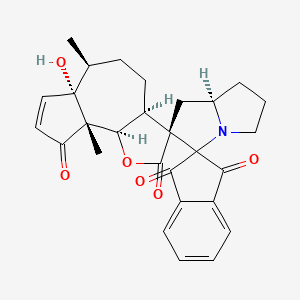

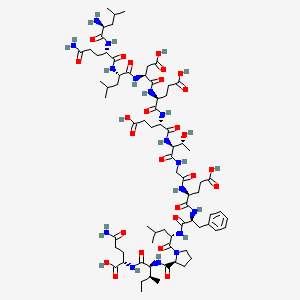
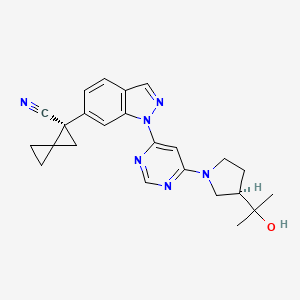
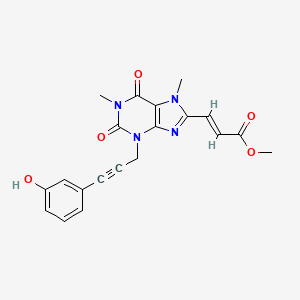
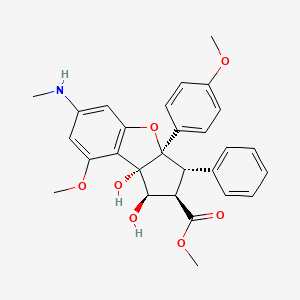
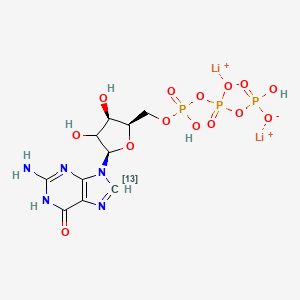
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)
